1-(3-Methylpiperidyl)-2-[2-(trifluoromethyl)benzimidazolyl]ethan-1-one
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Overview
Description
1-(3-Methylpiperidyl)-2-[2-(trifluoromethyl)benzimidazolyl]ethan-1-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpiperidyl)-2-[2-(trifluoromethyl)benzimidazolyl]ethan-1-one typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the ethanone moiety: This can be done through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Formation of the piperidine ring:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpiperidyl)-2-[2-(trifluoromethyl)benzimidazolyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the ethanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperidyl)-2-[2-(trifluoromethyl)benzimidazolyl]ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzimidazole core can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylpiperidyl)-2-[2-(trifluoromethyl)benzimidazolyl]ethan-1-one: Unique due to its specific substitution pattern.
Other benzimidazole derivatives: Often used in medicinal chemistry for their diverse biological activities.
Trifluoromethylated compounds: Known for their enhanced stability and bioactivity.
Uniqueness
This compound stands out due to the combination of the trifluoromethyl group and the benzimidazole core, which can provide unique biological and chemical properties.
Properties
Molecular Formula |
C16H18F3N3O |
---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C16H18F3N3O/c1-11-5-4-8-21(9-11)14(23)10-22-13-7-3-2-6-12(13)20-15(22)16(17,18)19/h2-3,6-7,11H,4-5,8-10H2,1H3 |
InChI Key |
UVUBMZHFYDHFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Origin of Product |
United States |
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